molecular formula C21H22N2O4 B11358104 ethyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

Cat. No.: B11358104
M. Wt: 366.4 g/mol
InChI Key: GTTZNOXMAGPKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole ring system substituted with ethoxy and methyl groups, and an amido-benzoate moiety.

Preparation Methods

The synthesis of ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[(5-ethoxy-1-methylindole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N2O4/c1-4-26-15-10-11-18-14(12-15)13-19(23(18)3)20(24)22-17-9-7-6-8-16(17)21(25)27-5-2/h6-13H,4-5H2,1-3H3,(H,22,24)

InChI Key

GTTZNOXMAGPKSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.